molecular formula C14H14ClN5O2 B2735726 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one CAS No. 726152-52-9

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one

Cat. No. B2735726
CAS RN: 726152-52-9
M. Wt: 319.75
InChI Key: ZSWZCUMPNINDEZ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole moiety . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds . They are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques and computational methods . These studies typically involve the use of vibrational spectroscopy, quantum computational methods, and molecular docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Benzimidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Formazans and Azetidinones : Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, formazans from Mannich base derivatives show moderate antimicrobial activity against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study on N-substituted-3-chloro-2-azetidinones reported good to moderate antibacterial activity against various bacterial strains (Chavan & Pai, 2007).

Antioxidant and Anti-inflammatory Applications

  • Pyridazinone Analogs for Anti-inflammatory and Antioxidant Activities : A novel series of compounds derived from 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole analogs demonstrated significant anti-inflammatory and antioxidant activities, highlighting their potential as therapeutic agents (Shankar et al., 2017).

Anticancer Activity

  • Pyrazole Derivatives for Anticancer Applications : Benzothiazole pyrimidine derivatives synthesized in certain studies showed excellent in vitro antibacterial and antifungal activities, which might suggest their potential in anticancer applications as well (Maddila et al., 2016).

Drug Discovery and Development

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as imidazoles, triazoles, and azetidinones, is crucial in medicinal chemistry for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties. Studies demonstrate the synthesis and evaluation of these compounds, providing a foundation for future research in drug discovery (Rekha et al., 2019).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. Some benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure and its intended use. Some benzimidazole derivatives are used as drugs and have been evaluated for their safety in humans .

Future Directions

The future directions for research on benzimidazole derivatives could include the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2/c15-12-11(16-6-3-7-21)8-17-20(13(12)22)14-18-9-4-1-2-5-10(9)19-14/h1-2,4-5,8,16,21H,3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWZCUMPNINDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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